1,2,3,4,6,7,8-Heptachlorodibenzofuran

Toxic equivalency factor AhR-mediated toxicity Risk assessment

1,2,3,4,6,7,8-Heptachlorodibenzofuran (CAS 67562-39-4), also designated as 1,2,3,4,6,7,8-HpCDF or PCDF 131, is a polychlorinated dibenzofuran (PCDF) congener. It is an unintentional by-product of thermal and industrial processes involving chlorine, and is classified as a persistent organic pollutant (POP).

Molecular Formula C12HCl7O
Molecular Weight 409.3 g/mol
CAS No. 67562-39-4
Cat. No. B118357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6,7,8-Heptachlorodibenzofuran
CAS67562-39-4
Synonyms1,2,3,4,6,7,8-Heptachloro-dibenzofuran;  F 131;  HpCDF;  PCDF 131; 
Molecular FormulaC12HCl7O
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESC1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl
InChIInChI=1S/C12HCl7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H
InChIKeyWDMKCPIVJOGHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.30e-12 M

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,6,7,8-Heptachlorodibenzofuran (CAS 67562-39-4) Technical Overview for Research Procurement


1,2,3,4,6,7,8-Heptachlorodibenzofuran (CAS 67562-39-4), also designated as 1,2,3,4,6,7,8-HpCDF or PCDF 131, is a polychlorinated dibenzofuran (PCDF) congener [1]. It is an unintentional by-product of thermal and industrial processes involving chlorine, and is classified as a persistent organic pollutant (POP) [2]. As a dioxin-like compound, it acts as an aryl hydrocarbon receptor (AhR) agonist and is assigned a World Health Organization Toxic Equivalency Factor (WHO-TEF) of 0.01 for human risk assessment [3].

Why Generic Substitution of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (CAS 67562-39-4) is Scientifically Unsound


Polychlorinated dibenzofurans (PCDFs) exhibit congener-specific physicochemical and toxicological profiles that preclude generic substitution. Substituting 1,2,3,4,6,7,8-Heptachlorodibenzofuran with an in-class congener—even a closely related heptachlorodibenzofuran isomer—is invalid for any application requiring quantitative precision, such as analytical calibration, toxicological risk assessment, or environmental fate modeling. The chlorine substitution pattern directly governs key parameters including WHO-TEF value [1], vapor pressure and Henry's Law constant [2], chromatographic retention behavior [3], and environmental half-life [4]. Even within the HpCDF isomer pair, 1,2,3,4,6,7,8-HpCDF and 1,2,3,4,7,8,9-HpCDF exhibit measurable differences in melting point, vapor pressure, and log Kow [2]. The quantitative evidence below substantiates why this specific congener must be sourced and identified with precision.

Quantitative Differentiation Evidence for 1,2,3,4,6,7,8-Heptachlorodibenzofuran (CAS 67562-39-4) Versus Comparators


WHO-TEF Value of 0.01: 30-Fold Lower Potency than 2,3,4,7,8-PeCDF, Equivalent to HpCDD Isomers

1,2,3,4,6,7,8-Heptachlorodibenzofuran has an assigned WHO-TEF of 0.01 for human risk assessment [1]. This value is 30-fold lower than the 0.3 TEF assigned to 2,3,4,7,8-pentachlorodibenzofuran (2,3,4,7,8-PeCDF), a frequently encountered and highly potent PCDF [2]. It is also 3-fold lower than the 0.03 TEF of 1,2,3,7,8-pentachlorodibenzofuran (1,2,3,7,8-PeCDF) [2]. Notably, it is identical to the TEF of its isomer 1,2,3,4,7,8,9-HpCDF and to 1,2,3,4,6,7,8-HpCDD, but 33-fold higher than the 0.0003 TEF of octachlorodibenzofuran (OCDF) [1]. Therefore, in any Toxic Equivalency (TEQ) calculation, this congener contributes 100× less toxicity per unit mass than 2,3,7,8-TCDD.

Toxic equivalency factor AhR-mediated toxicity Risk assessment Dioxin-like compounds

Physicochemical Property Differentiation: Vapor Pressure 7.6-Fold Higher than 1,2,3,4,7,8,9-HpCDF Isomer

1,2,3,4,6,7,8-Heptachlorodibenzofuran exhibits a vapor pressure of 4.7 × 10⁻⁹ Pa at 25°C [1]. In comparison, its positional isomer 1,2,3,4,7,8,9-HpCDF has a reported vapor pressure of 6.2 × 10⁻¹⁰ Pa under the same conditions, representing a 7.6-fold difference [1]. The water solubility of the target compound is 1.35 × 10⁻⁶ mg/L at 22.7°C, which is substantially higher than the solubility reported for many other PCDFs, though direct comparison data for the isomer is not available in the same table [1]. The Henry's Law constant is calculated as 1.4 Pa·m³/mol, and the log Kow is 7.92 [1].

Vapor pressure Environmental fate Volatilization Henry's Law constant

Human Elimination Half-Life of 3.0 Years: 6.5-Fold Faster Clearance than 2,3,4,7,8-PeCDF

In a study of occupationally exposed workers (n=43), the median elimination half-life of 1,2,3,4,6,7,8-Heptachlorodibenzofuran from human serum was determined to be 3.0 years, assuming a one-compartment first-order kinetic model [1]. This contrasts sharply with the median half-life of 19.6 years observed for 2,3,4,7,8-pentachlorodibenzofuran (2,3,4,7,8-PeCDF) in the same study population [1]. For reference, the half-life of 2,3,7,8-TCDD was 7.2 years, and 1,2,3,4,6,7,8-HpCDD was 3.7 years [1]. No deviation from first-order kinetics was observed [1].

Toxicokinetics Human biomonitoring Elimination half-life Occupational exposure

UV Photodegradation Half-Life of 13 Minutes in Olive Oil: A Rapid Dechlorination Benchmark

Under laboratory UV irradiation (blacklight lamps emitting near-UV), 1,2,3,4,6,7,8-Heptachlorodibenzofuran dissolved in olive oil degraded with a first-order reaction half-life of 13 minutes [1]. In comparison, the highly chlorinated congeners octachlorodibenzo-p-dioxin (OCDD) and octachlorodibenzofuran (OCDF) achieved 97% and 99% degradation, respectively, under the same experimental conditions, but specific half-life values for these octachloro compounds were not reported in the same study [1]. Irradiation of a contaminated soil sample resulted in an 84% reduction in PCDD/F toxicity equivalent (I-TEQ) in 17.5 hours [1]. The degradation pathway for 1,2,3,4,6,7,8-HpCDF involved dechlorination, producing both toxic (2,3,7,8-chlorinated) and non-toxic PCDD/Fs [1].

Photodegradation Remediation Environmental chemistry UV treatment

Gas Chromatographic Retention Index (DB-5): 2898 — Enabling Isomer-Specific Resolution

The gas chromatographic retention index (RI) for 1,2,3,4,6,7,8-Heptachlorodibenzofuran on a DB-5 non-polar capillary column is reported as 2898 (Van Den Dool and Kratz RI, temperature ramp from 175°C at 6 K/min) [1]. On an HP-5 column with a customized temperature program, RI values of 2874 and 2899 were reported [1]. This RI value enables chromatographic resolution from co-eluting PCDF congeners, including its isomer 1,2,3,4,7,8,9-HpCDF, which requires specialized stationary phases (e.g., ZB-Dioxin) for baseline separation [2].

GC-MS Analytical chemistry Retention index Congener-specific analysis

In Vitro Relative Effect Potency: Up to One Order of Magnitude Higher than In Vivo REP for Structurally Related HpCDD

A 2016 review of relative effect potencies (REPs) for dioxin-like compounds found that the in vitro REP for 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (HpCDD) was up to one order of magnitude higher than its in vivo REP and WHO-TEF based on oral intake [1]. While this specific review analyzed the dioxin (HpCDD) rather than the furan (HpCDF), the observation that systemic REPs can deviate substantially from intake REPs is a class-level inference that applies to the evaluation of PCDF congeners as well [1]. The review further notes clear species differences in in vitro REPs, with human-derived REPs for some congeners differing by one to two orders of magnitude from rodent REPs [1].

In vitro toxicology AhR activation REP Human risk assessment

High-Value Application Scenarios for 1,2,3,4,6,7,8-Heptachlorodibenzofuran (CAS 67562-39-4)


Analytical Reference Standard for Congener-Specific Quantification in Environmental and Biological Matrices

1,2,3,4,6,7,8-Heptachlorodibenzofuran is an essential certified reference material for the calibration and validation of GC-MS/MS methods used in regulatory dioxin monitoring programs (e.g., EPA Method 1613, EU Regulation 2017/644). Its defined retention index of 2898 on DB-5 columns [1] and distinct mass spectrum are required to accurately identify and quantify this congener in complex environmental samples (air, soil, sediment, biota) and human biomonitoring studies (blood, breast milk). Use of an incorrect isomer standard will result in quantification errors that propagate directly into TEQ calculations and regulatory compliance assessments.

Toxic Equivalency (TEQ) Risk Assessment and Source Apportionment Modeling

With a WHO-TEF of 0.01 [1], this congener contributes a defined and non-negligible fraction to total TEQ in environmental samples where it is abundant, such as sediments and fish near pentachlorophenol-contaminated sites [2]. Its presence as a dominant congener in certain matrices [3] makes it a valuable marker for source apportionment studies, distinguishing combustion-derived PCDF profiles from those associated with legacy pesticide contamination. Substitution with a congener of differing TEF (e.g., 2,3,4,7,8-PeCDF, TEF=0.3) would fundamentally distort risk calculations.

Environmental Fate and Remediation Technology Evaluation

The rapid UV photodegradation half-life of 13 minutes in oil matrices [1] establishes 1,2,3,4,6,7,8-HpCDF as a benchmark compound for evaluating novel remediation technologies for dioxin-contaminated oils, soil extracts, and industrial waste streams. Its vapor pressure of 4.7 × 10⁻⁹ Pa [2] informs atmospheric transport modeling and volatilization risk assessment. The human elimination half-life of 3.0 years [3] is critical for interpreting biomonitoring data and modeling human body burden decay following exposure cessation.

In Vitro AhR Activation Studies for Congener-Specific Potency Assessment

This compound is required as a test article in in vitro bioassays (e.g., DR-CALUX, AhR reporter gene assays) to establish congener-specific relative effect potencies (REPs). Class-level evidence indicates that in vitro REPs can deviate substantially from in vivo TEFs [1], underscoring the need for direct experimental determination of the REP for 1,2,3,4,6,7,8-HpCDF in human-relevant cell models. Such studies are essential for refining systemic and human-specific TEF values and improving the accuracy of risk assessment for this congener.

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